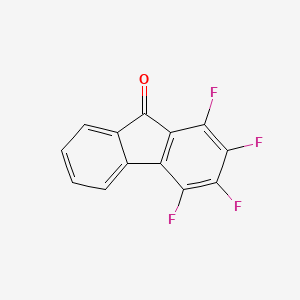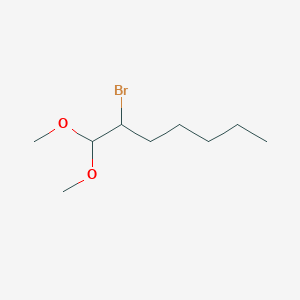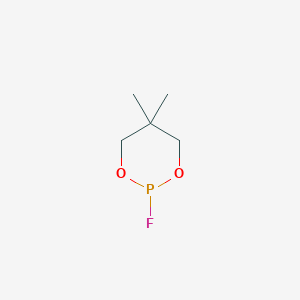
2-Fluoro-5,5-dimethyl-1,3,2-dioxaphosphinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-5,5-dimethyl-1,3,2-dioxaphosphinane is a cyclic organophosphorus compound characterized by the presence of a fluorine atom and two methyl groups attached to a dioxaphosphinane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5,5-dimethyl-1,3,2-dioxaphosphinane typically involves the reaction of 2,2-dimethyl-1,3-propane diol with phosphorus oxychloride in the presence of a fluorinating agent. The reaction is carried out in anhydrous conditions using dry toluene as the solvent and triethylamine as a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
2-Fluoro-5,5-dimethyl-1,3,2-dioxaphosphinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form phosphonic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphinanes depending on the nucleophile used.
Hydrolysis: Phosphonic acids and related derivatives.
科学的研究の応用
2-Fluoro-5,5-dimethyl-1,3,2-dioxaphosphinane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the synthesis of flame retardants, plasticizers, and other specialty chemicals
作用機序
The mechanism of action of 2-Fluoro-5,5-dimethyl-1,3,2-dioxaphosphinane involves its interaction with molecular targets through its phosphorus center. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The fluorine atom enhances the compound’s reactivity and specificity towards certain biological targets, making it a valuable tool in biochemical research .
類似化合物との比較
Similar Compounds
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane: Similar structure but with a chlorine atom instead of fluorine.
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one: Lacks the halogen substituent but shares the dioxaphosphinane ring structure.
2,2-Dimethylpropane-1,3-diol cyclic phosphonate: Another cyclic phosphonate with different substituents
Uniqueness
2-Fluoro-5,5-dimethyl-1,3,2-dioxaphosphinane is unique due to the presence of the fluorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The fluorine atom enhances the compound’s stability and specificity, making it a valuable compound for various applications.
特性
CAS番号 |
21458-74-2 |
|---|---|
分子式 |
C5H10FO2P |
分子量 |
152.10 g/mol |
IUPAC名 |
2-fluoro-5,5-dimethyl-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C5H10FO2P/c1-5(2)3-7-9(6)8-4-5/h3-4H2,1-2H3 |
InChIキー |
UHCLLBYBNLQZCG-UHFFFAOYSA-N |
正規SMILES |
CC1(COP(OC1)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


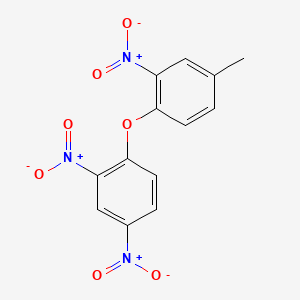
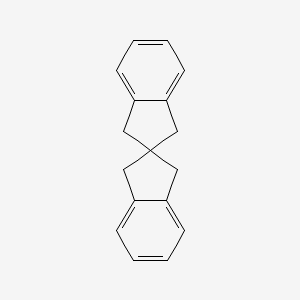
![5-[(4-chlorophenyl)sulfanylmethyl]-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14720872.png)


![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-methoxyphenol](/img/structure/B14720894.png)

![4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14720917.png)
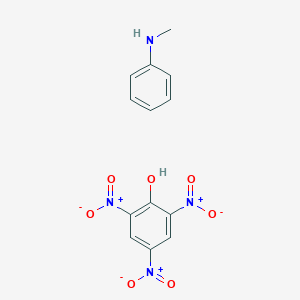
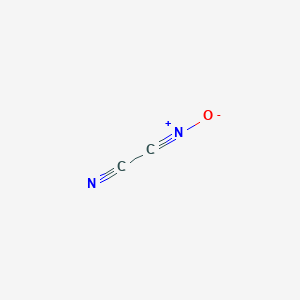
![1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]-](/img/structure/B14720938.png)

